molecular formula C19H28O2 B1148676 5α-Androst-1-en-17α-ol-3-one CAS No. 54631-36-6

5α-Androst-1-en-17α-ol-3-one

Cat. No. B1148676
CAS RN: 54631-36-6
M. Wt: 288.42
InChI Key:
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Description

5α-Androst-1-en-17α-ol-3-one, also known as 1-Androsterone, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes .


Synthesis Analysis

The synthesis of 5α-Androst-1-en-17α-ol-3-one involves several steps. A solution of ketone VI in benzene is added at 0-50C, under N2 to a Grignard reagent prepared from 155 mmoles of MeMgBr in ether .


Molecular Structure Analysis

The molecular structure of 5α-Androst-1-en-17α-ol-3-one is complex. Its molecular formula is C19H28O2 and it has a molecular weight of 288.431 g·mol −1 . The structure is also available as a 2d Mol file .


Chemical Reactions Analysis

5α-Androst-1-en-17α-ol-3-one is believed to act as a pheromone. It has been used in a study to develop a combined gas chromatography/thermal conversion/isotope ratio mass spectrometry (GC/TC/IRMS) method for D/H ratio determination of endogenous urinary steroids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5α-Androst-1-en-17α-ol-3-one are unique. Its molecular weight is 434.8025 . The compound is a synthetic androstane steroid and a 17α-alkylated derivative of DHT .

Scientific Research Applications

Synthesis and Structure Analysis

5α-Androst-1-en-17α-ol-3-one, a steroid compound, has been a subject of interest in chemical synthesis and structural analysis. For instance, Cox and Turner (1984) synthesized 5α-Androst-16-en-3-one, a closely related compound, from 5α-androstan-3β-ol-17-one. They achieved a 34% overall yield using the vinyl iodide route and determined accurate molecular dimensions through X-ray crystal structure analysis and molecular mechanics calculations, highlighting the molecule's significant twisting in the angular methyl groups (Cox & Turner, 1984).

Androgenic Activity Studies

Research into the androgenic activities of various steroids, including derivatives of 5α-androst-2-en-17β-ol, was conducted by Dorfman and Kincl (1964). They used a chick's comb inunction test to measure relative androgenic potencies, revealing that introducing a 17α-methyl group into these steroids resulted in significant increases in androgenic activity. This study provided insights into the structural modifications that can enhance or reduce androgenic effects (Dorfman & Kincl, 1964).

Mechanism of Action

5α-Androst-1-en-17α-ol-3-one is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes . It is a weak androgen with a potency that is approximately 1/7 that of testosterone .

Safety and Hazards

Safety measures should be taken when handling 5α-Androst-1-en-17α-ol-3-one. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

CAS RN

54631-36-6

Molecular Formula

C19H28O2

Molecular Weight

288.42

Origin of Product

United States

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